p-Nitrobenzyltributylphosphonium iodide
Description
Properties
CAS No. |
73790-47-3 |
|---|---|
Molecular Formula |
C19H33INO2P |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
tributyl-[(4-nitrophenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C19H33NO2P.HI/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XWXHHAWDCPFVBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrobenzyltributylphosphonium iodide typically involves the reaction of p-nitrobenzyl chloride with tributylphosphine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
p-Nitrobenzyl chloride+Tributylphosphine+Iodide source→p-Nitrobenzyltributylphosphonium iodide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: p-Nitrobenzyltributylphosphonium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The phosphonium ion can act as a nucleophile, participating in substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonium ion can undergo oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products:
Nucleophilic Substitution: Products include various substituted phosphonium salts.
Reduction: The major product is p-aminobenzyltributylphosphonium iodide.
Scientific Research Applications
Chemistry: p-Nitrobenzyltributylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of p-nitrobenzyltributylphosphonium iodide involves its ability to participate in nucleophilic substitution reactions due to the presence of the phosphonium ion. The nitro group can also undergo reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Research Findings and Gaps
- Catalytic Efficiency: this compound outperforms non-nitro analogues in reactions requiring electron-deficient intermediates, such as Suzuki-Miyaura couplings.
- Limitations: Limited data on its environmental toxicity and long-term stability compared to benzylpenicillin derivatives (e.g., benzathine benzylpenicillin, cited in ) highlights a research gap .
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